molecular formula C9H18O6 B14631787 Acetic acid;3-methylbut-2-ene-1,1-diol CAS No. 56269-68-2

Acetic acid;3-methylbut-2-ene-1,1-diol

Cat. No.: B14631787
CAS No.: 56269-68-2
M. Wt: 222.24 g/mol
InChI Key: XXMGIYQHULCVNZ-UHFFFAOYSA-N
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Description

Acetic acid;3-methylbut-2-ene-1,1-diol is an organic compound with the molecular formula C9H18O6 It is a derivative of acetic acid and contains a 3-methylbut-2-ene-1,1-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-methylbut-2-ene-1,1-diol can be achieved through several synthetic routes. One common method involves the reaction of acetic acid with 3-methylbut-2-ene-1,1-diol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-methylbut-2-ene-1,1-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of acetic acid;3-methylbut-2-ene-1,1-diol involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function . The specific pathways involved may vary depending on the application and the nature of the target molecules .

Properties

CAS No.

56269-68-2

Molecular Formula

C9H18O6

Molecular Weight

222.24 g/mol

IUPAC Name

acetic acid;3-methylbut-2-ene-1,1-diol

InChI

InChI=1S/C5H10O2.2C2H4O2/c1-4(2)3-5(6)7;2*1-2(3)4/h3,5-7H,1-2H3;2*1H3,(H,3,4)

InChI Key

XXMGIYQHULCVNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(O)O)C.CC(=O)O.CC(=O)O

Origin of Product

United States

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